Cas no 1807159-94-9 (4-Amino-2-fluoro-3-iodopyridine)

4-Amino-2-fluoro-3-iodopyridine 化学的及び物理的性質
名前と識別子
-
- FC1=NC=CC(=C1I)N
- 2-Fluoro-3-iodopyridin-4-amine
- 4-Amino-2-fluoro-3-iodopyridine
- SCHEMBL18398540
- 1807159-94-9
- DB-134746
- 2-fluoro-3-iodo-pyridin-4-amine
- E83272
- starbld0018090
- MFCD28722386
- 2-FLUORO-3-IODO-4-PYRIDINAMINE
-
- インチ: 1S/C5H4FIN2/c6-5-4(7)3(8)1-2-9-5/h1-2H,(H2,8,9)
- InChIKey: PJEZZCLRYULECB-UHFFFAOYSA-N
- ほほえんだ: IC1C(=NC=CC=1N)F
計算された属性
- せいみつぶんしりょう: 237.94032g/mol
- どういたいしつりょう: 237.94032g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 101
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 38.9
4-Amino-2-fluoro-3-iodopyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029015015-250mg |
4-Amino-2-fluoro-3-iodopyridine |
1807159-94-9 | 95% | 250mg |
$1,029.00 | 2022-03-31 | |
Alichem | A029015015-1g |
4-Amino-2-fluoro-3-iodopyridine |
1807159-94-9 | 95% | 1g |
$3,068.70 | 2022-03-31 | |
abcr | AB601321-5g |
2-Fluoro-3-iodopyridin-4-amine; . |
1807159-94-9 | 5g |
€1440.80 | 2024-07-24 | ||
abcr | AB601321-250mg |
2-Fluoro-3-iodopyridin-4-amine; . |
1807159-94-9 | 250mg |
€275.60 | 2024-07-24 | ||
abcr | AB601321-1g |
2-Fluoro-3-iodopyridin-4-amine; . |
1807159-94-9 | 1g |
€594.40 | 2024-07-24 |
4-Amino-2-fluoro-3-iodopyridine 関連文献
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Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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3. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
4-Amino-2-fluoro-3-iodopyridineに関する追加情報
Introduction to 4-Amino-2-fluoro-3-iodopyridine (CAS No. 1807159-94-9)
4-Amino-2-fluoro-3-iodopyridine is a fluorinated pyridine derivative that has garnered significant attention in the field of pharmaceutical and medicinal chemistry due to its versatile structural framework and potential biological activities. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 1807159-94-9, features a unique combination of an amino group, a fluorine atom, and an iodine substituent, which makes it a valuable scaffold for the development of novel therapeutic agents. The presence of these functional groups not only enhances its reactivity but also allows for further chemical modifications, enabling the synthesis of a wide range of derivatives with tailored properties.
The significance of fluorinated pyridines in medicinal chemistry cannot be overstated. These heterocyclic compounds are frequently incorporated into drug molecules due to their ability to improve metabolic stability, binding affinity, and pharmacokinetic profiles. Among them, 4-amino-2-fluoro-3-iodopyridine stands out as a particularly interesting intermediate due to its dual functionality—the amino group provides a site for nucleophilic substitution reactions, while the fluorine atom can modulate lipophilicity and electronic properties. The iodine substituent, on the other hand, serves as a versatile handle for cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, which are widely employed in the construction of complex molecular architectures.
Recent advancements in the field have highlighted the potential of 4-amino-2-fluoro-3-iodopyridine in the development of small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its utility in generating inhibitors of kinases and other enzyme systems implicated in cancer and inflammatory diseases. The fluorine atom in this compound has been shown to enhance binding interactions with biological targets by increasing electron density and influencing hydrogen bonding patterns. Additionally, the iodine moiety allows for further derivatization through palladium-catalyzed reactions, enabling the creation of libraries of compounds for high-throughput screening.
In particular, research has focused on leveraging the reactivity of 4-amino-2-fluoro-3-iodopyridine to develop novel antiviral agents. The structural motif is reminiscent of natural products that exhibit potent antiviral activity, suggesting that derivatives of this compound may possess similar efficacy against viral pathogens. Preliminary studies have shown that modifications at the amino and fluoro positions can significantly alter antiviral potency and selectivity. Furthermore, the iodine substituent facilitates the introduction of additional pharmacophores through cross-coupling reactions, allowing for fine-tuning of biological activity.
The synthesis of 4-amino-2-fluoro-3-iodopyridine itself is an intriguing challenge that has been addressed by several research groups. Common synthetic routes involve multi-step sequences starting from commercially available pyridine precursors. For example, fluorination can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI), while iodination is typically performed using iodinating agents like N-Iodosuccinimide (NIS) or molecular iodine in the presence of oxidizing conditions. The amino group is often introduced via nucleophilic substitution or reduction of nitro-substituted precursors.
One notable aspect of working with 4-amino-2-fluoro-3-iodopyridine is its stability under various reaction conditions. The presence of both fluorine and iodine substituents imparts resilience to thermal and chemical stress, making it suitable for a broad range of synthetic transformations. This stability is particularly advantageous when performing multi-step syntheses where harsh conditions are required to introduce additional functional groups without degrading the core pyridine scaffold.
The pharmacological potential of 4-amino-2-fluoro-3-iodopyridine derivatives has been explored across multiple therapeutic areas. In oncology, for example, researchers have designed analogs that inhibit tyrosine kinases involved in tumor growth and metastasis. The ability to modulate both lipophilicity and electronic properties through structural variations has led to the discovery of lead compounds with promising preclinical profiles. Similarly, in inflammation research, fluoro-pyridines have been investigated for their role in modulating cytokine production and immune cell function.
In conclusion,4-amino-2-fluoro-3-iodopyridine (CAS No. 1807159-94-9) represents a compelling scaffold for medicinal chemistry innovation. Its unique combination of functional groups enables diverse synthetic strategies and offers opportunities for developing novel therapeutics across various disease indications. As research continues to uncover new applications for this compound and its derivatives,4-amino-2-fluoro-3-iodopyridine is poised to remain a cornerstone in drug discovery efforts aimed at addressing unmet medical needs.
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